(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Description
The compound would first be described in terms of its chemical structure, which includes the types and arrangement of atoms.
Synthesis Analysis
The synthesis of the compound would be analyzed. This includes the starting materials used, the type of chemical reactions involved, and the conditions under which the reactions were carried out.Molecular Structure Analysis
The molecular structure of the compound would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The chemical reactions that the compound undergoes would be studied. This could involve reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be analyzed. This could include its melting point, boiling point, solubility in various solvents, and stability under various conditions.Safety And Hazards
The safety and hazards associated with the compound would be assessed. This could involve studying its toxicity and potential risks to human health and the environment.
Future Directions
Based on the results of these analyses, future directions for research could be proposed. This could involve further studies to better understand the compound’s properties, potential applications, and safety implications.
Please note that the availability of this information depends on the extent of research that has been conducted on the compound. For a novel or less-studied compound, some or all of this information may not be available. It’s always a good idea to consult with a qualified scientist or researcher when interpreting this type of information.
properties
IUPAC Name |
(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrF3N2O2/c25-19-9-5-17(6-10-19)15-32-20-11-7-16(8-12-20)13-18(14-29)23(31)30-22-4-2-1-3-21(22)24(26,27)28/h1-13H,15H2,(H,30,31)/b18-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGMQJAQQPBNMY-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
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